molecular formula C8H18O4 B13977891 2-(2,2-Diethoxyethoxy)ethan-1-ol CAS No. 62005-55-4

2-(2,2-Diethoxyethoxy)ethan-1-ol

Cat. No.: B13977891
CAS No.: 62005-55-4
M. Wt: 178.23 g/mol
InChI Key: UUBOQGZIYKWPRN-UHFFFAOYSA-N
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Description

2-(2,2-diethoxyethoxy)ethanol is an organic compound with the molecular formula C8H18O4. It is a colorless liquid that is commonly used as a solvent in various industrial applications. This compound is part of the glycol ether family, which combines the properties of alcohols and ethers, making it a versatile solvent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-diethoxyethoxy)ethanol typically involves the reaction of ethylene glycol with bromoacetaldehyde diethyl acetal. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified using silica gel column chromatography to obtain a high yield of the desired compound .

Industrial Production Methods

Industrial production of 2-(2,2-diethoxyethoxy)ethanol follows a similar synthetic route but on a larger scale. The process involves the continuous addition of reactants and the use of industrial-scale purification techniques to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-diethoxyethoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form simpler alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Simpler alcohols.

    Substitution: Various substituted ethers or esters.

Scientific Research Applications

2-(2,2-diethoxyethoxy)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-diethoxyethoxy)ethanol involves its ability to dissolve both hydrophilic and lipophilic substances. This dual solubility is due to the presence of both ether and hydroxyl functional groups in its structure. The compound interacts with various molecular targets through hydrogen bonding and van der Waals forces, facilitating the dissolution and stabilization of different compounds .

Comparison with Similar Compounds

Similar Compounds

    2-(2-ethoxyethoxy)ethanol: Similar in structure but with an ethoxy group instead of a diethoxy group.

    2-(2-methoxyethoxy)ethanol: Contains a methoxy group, making it slightly less hydrophilic.

    Diethylene glycol monoethyl ether: Another glycol ether with similar solvent properties.

Uniqueness

2-(2,2-diethoxyethoxy)ethanol is unique due to its higher molecular weight and the presence of two ethoxy groups, which enhance its solubility and stability compared to other glycol ethers. This makes it particularly useful in applications requiring high solubility and low volatility .

Properties

CAS No.

62005-55-4

Molecular Formula

C8H18O4

Molecular Weight

178.23 g/mol

IUPAC Name

2-(2,2-diethoxyethoxy)ethanol

InChI

InChI=1S/C8H18O4/c1-3-11-8(12-4-2)7-10-6-5-9/h8-9H,3-7H2,1-2H3

InChI Key

UUBOQGZIYKWPRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(COCCO)OCC

Origin of Product

United States

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